molecular formula C5H6ClN3 B1603111 5-Chloro-2-methylpyrimidin-4-amine CAS No. 438249-95-7

5-Chloro-2-methylpyrimidin-4-amine

Cat. No. B1603111
CAS RN: 438249-95-7
M. Wt: 143.57 g/mol
InChI Key: OJQYZICTUHBDSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methylpyrimidin-4-amine is a chemical compound with the CAS Number: 438249-95-7 . It has a molecular weight of 143.58 and its IUPAC name is 5-chloro-2-methyl-4-pyrimidinamine . It is a solid substance .


Molecular Structure Analysis

The InChI code for 5-Chloro-2-methylpyrimidin-4-amine is 1S/C5H6ClN3/c1-3-8-2-4(6)5(7)9-3/h2H,1H3,(H2,7,8,9) . The InChI key is OJQYZICTUHBDSJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Chloro-2-methylpyrimidin-4-amine are not available, pyrimidinamines, the class of compounds to which it belongs, are known to be involved in various chemical reactions . For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .


Physical And Chemical Properties Analysis

5-Chloro-2-methylpyrimidin-4-amine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Pharmaceutical Research: Anti-inflammatory Agents

5-Chloro-2-methylpyrimidin-4-amine: has been explored for its potential in creating new anti-inflammatory drugs. Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory properties. They work by inhibiting the expression and activities of vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB .

Safety and Hazards

The safety information for 5-Chloro-2-methylpyrimidin-4-amine includes several hazard statements: H302-H315-H319-H332-H335 . The precautionary statements include P280-P305+P351+P338-P310 . The signal word is “Warning” and it is classified under the GHS07 pictogram .

Future Directions

While specific future directions for 5-Chloro-2-methylpyrimidin-4-amine are not available, the field of pyrimidinamines is a hot topic in the pesticide field due to their excellent biological activity . With the increasing evolution of pesticide resistance, pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides .

Relevant Papers The relevant papers for 5-Chloro-2-methylpyrimidin-4-amine include studies on the design, synthesis, and fungicidal activity of pyrimidinamine derivatives . These papers provide valuable insights into the properties and potential applications of 5-Chloro-2-methylpyrimidin-4-amine and related compounds .

properties

IUPAC Name

5-chloro-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c1-3-8-2-4(6)5(7)9-3/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQYZICTUHBDSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627918
Record name 5-Chloro-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

438249-95-7
Record name 5-Chloro-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-methylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-methylpyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
5-Chloro-2-methylpyrimidin-4-amine
Reactant of Route 4
5-Chloro-2-methylpyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
5-Chloro-2-methylpyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
5-Chloro-2-methylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.